Cas no 2786-51-8 (5-Chlorobenzodthiazole)
5-Chlorobenzodthiazole Chemical and Physical Properties
Names and Identifiers
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- 5-Chlorobenzo[d]thiazole
- 5-CHLOROBENZOTHIAZOLE
- 5-chloro-1,3-benzothiazole
- Benzothiazole,5-chloro-
- 5-chloranyl-1,3-benzothiazole
- 5-Chlor-benzothiazol
- 5-Chlor-benzthiazol
- 5-Chlorobenzothiazol
- 6-Chlorobenzothiazole
- Benzothiazole,5-chloro
- BENZOTHIAZOLE, 5-CHLORO-
- 5-CHLORO-1,3-BENZOTHIAZOL
- Chlorbenzothiazol
- 5-Chlorobenzothiazol;
- 5-Chlor-benzthiazol;
- 5-chlorobenzothiazole;
- 6-Chlorobenzothiazole;
- 5-Chlor-benzothiazol;
- PubChem21704
- 5-chloro-benzothiazole;
- KSC560G6T
- YTSFYTDPSSFCLU-UHFFFAOYSA-N
- FCH840604
- EBD280204
- SY069335
- SCHEMBL584449
- DTXSID60559706
- F14827
- FT-0688526
- CXMPSODIUMSALT
- 2-ETHOXY-5-(4-FLUORO-BENZOYLAMINO)-BENZENESULFONYLCHLORIDE
- A819221
- 2786-51-8
- MFCD00227392
- AS-10172
- AB04988
- AKOS006272200
- CS-0063830
- DB-067841
- 5-Chlorobenzodthiazole
-
- MDL: MFCD00227392
- Inchi: 1S/C7H4ClNS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H
- InChI Key: YTSFYTDPSSFCLU-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)N=CS2
Computed Properties
- Exact Mass: 168.97500
- Monoisotopic Mass: 168.9752980g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 41.1
Experimental Properties
- Density: 1.435±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 106 ºC
- Boiling Point: 267.8±13.0 ºC (760 Torr),
- Flash Point: 115.8±19.8 ºC,
- Solubility: Slightly soluble (7.8 g/l) (25 º C),
- PSA: 41.13000
- LogP: 2.94970
5-Chlorobenzodthiazole Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
5-Chlorobenzodthiazole Customs Data
- HS CODE:2934200090
- Customs Data:
China Customs Code:
2934200090Overview:
2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Chlorobenzodthiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 223005-250mg |
5-Chlorobenzo[d]thiazole |
2786-51-8 | 95% | 250mg |
£32.00 | 2022-02-28 | |
| Fluorochem | 223005-5g |
5-Chlorobenzo[d]thiazole |
2786-51-8 | 95% | 5g |
£134.00 | 2022-02-28 | |
| Fluorochem | 223005-10g |
5-Chlorobenzo[d]thiazole |
2786-51-8 | 95% | 10g |
£229.00 | 2022-02-28 | |
| TRC | C429098-500mg |
5-Chlorobenzo[d]thiazole |
2786-51-8 | 500mg |
$ 87.00 | 2023-09-08 | ||
| TRC | C429098-1g |
5-Chlorobenzo[d]thiazole |
2786-51-8 | 1g |
$ 115.00 | 2023-09-08 | ||
| TRC | C429098-5g |
5-Chlorobenzo[d]thiazole |
2786-51-8 | 5g |
$ 201.00 | 2023-09-08 | ||
| Alichem | A051000006-10g |
5-Chloro-1,3-benzothiazol |
2786-51-8 | 97% | 10g |
$265.62 | 2023-09-02 | |
| Alichem | A051000006-25g |
5-Chloro-1,3-benzothiazol |
2786-51-8 | 97% | 25g |
$423.36 | 2023-09-02 | |
| Chemenu | CM155836-10g |
5-Chloro-1,3-benzothiazol |
2786-51-8 | 95% | 10g |
$204 | 2021-06-08 | |
| Chemenu | CM155836-25g |
5-Chloro-1,3-benzothiazol |
2786-51-8 | 95% | 25g |
$374 | 2021-06-08 |
5-Chlorobenzodthiazole Suppliers
5-Chlorobenzodthiazole Related Literature
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G. Dumonteil,M.-A. Hiebel,M.-C. Scherrmann,S. Berteina-Raboin RSC Adv. 2016 6 73517
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Xiang Gao,Bo Yu,Qingqing Mei,Zhenzhen Yang,Yanfei Zhao,Hongye Zhang,Leiduan Hao,Zhimin Liu New J. Chem. 2016 40 8282
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Jiuhan Gong,Ling Huang,Qidu Deng,Kun Jie,Yufeng Wang,Shengmei Guo,Hu Cai Org. Chem. Front. 2017 4 1781
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4. 174. Some anti-microbial compounds in the heterocyclic series. Part IV. Non-photosensitizing basic ethers in the benzothiazole seriesH. D. Cossey,J. Judd,F. F. Stephens J. Chem. Soc. 1965 954
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5. 1110. 2-2′-Carboxyphenacylidenethiazolines and related cyanine dyesR. A. Jefereys J. Chem. Soc. 1963 5824
Additional information on 5-Chlorobenzodthiazole
Professional Introduction to 5-Chlorobenzothiazole (CAS No. 2786-51-8)
5-Chlorobenzothiazole (CAS No. 2786-51-8) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential biological activities. This compound belongs to the benzothiazole family, characterized by a benzene ring fused to a sulfur-containing thiazole ring. The presence of a chlorine substituent at the 5-position enhances its reactivity and opens up diverse synthetic possibilities, making it a valuable intermediate in the development of various chemical applications.
The chemical structure of 5-Chlorobenzothiazole consists of a benzene ring connected to a thiazole ring, which contains sulfur and nitrogen atoms. The chlorine atom at the 5-position of the benzene ring introduces electrophilic characteristics, facilitating nucleophilic substitution reactions. This structural feature makes it a crucial building block in organic synthesis, particularly in the construction of more complex molecules such as pharmaceuticals and agrochemicals.
In recent years, 5-Chlorobenzothiazole has been extensively studied for its pharmacological properties. Researchers have explored its potential as an intermediate in the synthesis of drugs targeting various diseases, including cancer, infectious diseases, and inflammatory conditions. The benzothiazole scaffold is known for its ability to interact with biological targets such as enzymes and receptors, making it an attractive moiety for drug design.
One of the most compelling areas of research involving 5-Chlorobenzothiazole is its application in anticancer therapy. Studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. For instance, certain analogs have shown promise in inhibiting tyrosine kinases, which are overexpressed in many cancer types. The chlorine substituent plays a critical role in enhancing binding affinity to these targets, thereby improving therapeutic efficacy.
Furthermore, 5-Chlorobenzothiazole has been investigated for its antimicrobial properties. Research indicates that modifications to the benzothiazole core can lead to compounds with potent activity against bacteria, fungi, and viruses. This has opened up new avenues for developing novel antibiotics and antiviral agents, particularly in response to emerging resistant strains. The chlorine atom's ability to participate in hydrogen bonding and hydrophobic interactions with biological targets contributes to the antimicrobial efficacy of these derivatives.
The synthesis of 5-Chlorobenzothiazole itself is an area of active interest due to its utility as a precursor for more complex molecules. Common synthetic routes involve the fusion of thiourea with chlorobenzaldehyde or related derivatives under acidic conditions. These reactions typically yield high yields and are adaptable for large-scale production. Advances in catalytic methods have further refined these processes, making them more efficient and environmentally friendly.
From a chemical biology perspective, 5-Chlorobenzothiazole serves as a valuable tool for studying enzyme mechanisms and drug-receptor interactions. Its structural flexibility allows researchers to modify specific positions on the molecule to probe different biological pathways. For example, replacing the chlorine atom with other functional groups can alter the compound's pharmacokinetic properties or enhance its solubility, making it more suitable for therapeutic applications.
The industrial significance of 5-Chlorobenzothiazole extends beyond pharmaceuticals into materials science and specialty chemicals. Its derivatives are used in the development of dyes, corrosion inhibitors, and polymer additives due to their stable aromatic structure and reactivity patterns. The ability to fine-tune the properties of these compounds through structural modifications makes them indispensable in various industrial applications.
Recent advancements in computational chemistry have also contributed to our understanding of 5-Chlorobenzothiazole's behavior. Molecular modeling studies predict how different derivatives will interact with biological targets based on their electronic distributions and steric profiles. These predictions guide experimental design and accelerate the discovery process by identifying promising candidates early in drug development pipelines.
In conclusion,5-Chlorobenzothiazole (CAS No. 2786-51-8) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features make it an excellent scaffold for designing molecules with tailored biological activities. As research continues to uncover new synthetic methodologies and pharmacological applications,5-Chlorobenzothiazole will undoubtedly remain at the forefront of chemical innovation.
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